molecular formula C26H35N5S B11982582 4-(Diethylamino)benzaldehyde (6-tert-pentyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-D]pyrimidin-4-YL)hydrazone

4-(Diethylamino)benzaldehyde (6-tert-pentyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-D]pyrimidin-4-YL)hydrazone

Cat. No.: B11982582
M. Wt: 449.7 g/mol
InChI Key: TZKRCBPRLXRXGF-MUFRIFMGSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Diethylamino)benzaldehyde (6-tert-pentyl-5,6,7,8-tetrahydro1benzothieno[2,3-D]pyrimidin-4-YL)hydrazone typically involves the reaction of 4-(Diethylamino)benzaldehyde with 6-tert-pentyl-5,6,7,8-tetrahydro1benzothieno[2,3-D]pyrimidin-4-ylhydrazine under controlled conditions . The reaction is carried out in an appropriate solvent, such as ethanol or methanol, and may require a catalyst to proceed efficiently.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

4-(Diethylamino)benzaldehyde (6-tert-pentyl-5,6,7,8-tetrahydro1benzothieno[2,3-D]pyrimidin-4-YL)hydrazone can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Halogens (e.g., Cl2, Br2) in the presence of a catalyst such as iron (Fe).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

4-(Diethylamino)benzaldehyde (6-tert-pentyl-5,6,7,8-tetrahydro1benzothieno[2,3-D]pyrimidin-4-YL)hydrazone has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Diethylamino)benzaldehyde (6-tert-pentyl-5,6,7,8-tetrahydro1benzothieno[2,3-D]pyrimidin-4-YL)hydrazone involves its interaction with specific molecular targets and pathways. While detailed mechanisms are not well-documented, it is believed to interact with enzymes and receptors, modulating their activity and leading to various biological effects. Further research is needed to elucidate the precise molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Diethylamino)benzaldehyde (6-tert-pentyl-5,6,7,8-tetrahydro1benzothieno[2,3-D]pyrimidin-4-YL)hydrazone is unique due to its specific structural features, such as the diethylamino group and the benzothieno[2,3-D]pyrimidin-4-yl moiety. These features contribute to its distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C26H35N5S

Molecular Weight

449.7 g/mol

IUPAC Name

N-[(E)-[4-(diethylamino)phenyl]methylideneamino]-6-(2-methylbutan-2-yl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine

InChI

InChI=1S/C26H35N5S/c1-6-26(4,5)19-11-14-22-21(15-19)23-24(27-17-28-25(23)32-22)30-29-16-18-9-12-20(13-10-18)31(7-2)8-3/h9-10,12-13,16-17,19H,6-8,11,14-15H2,1-5H3,(H,27,28,30)/b29-16+

InChI Key

TZKRCBPRLXRXGF-MUFRIFMGSA-N

Isomeric SMILES

CCC(C)(C)C1CCC2=C(C1)C3=C(N=CN=C3S2)N/N=C/C4=CC=C(C=C4)N(CC)CC

Canonical SMILES

CCC(C)(C)C1CCC2=C(C1)C3=C(N=CN=C3S2)NN=CC4=CC=C(C=C4)N(CC)CC

Origin of Product

United States

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